



# **Application Notes: BAY-405 in Combination with PD-L1 Checkpoint Inhibitors**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BAY-405   |           |
| Cat. No.:            | B15614765 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The advent of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has revolutionized cancer therapy. However, a significant number of patients do not respond to these therapies, prompting the search for combination strategies to enhance their efficacy. One promising approach is the combination of PD-L1 inhibitors with agents that target intracellular immune checkpoints. **BAY-405** is a potent and selective, orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2]

MAP4K1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR engagement, MAP4K1 phosphorylates the adaptor protein SLP-76, leading to its degradation and a dampening of the T-cell response.[3][4] The tumor microenvironment often contains factors like PGE2 and TGFB, which can enhance MAP4K1 activity, further suppressing anti-tumor immunity.[1][2] By inhibiting MAP4K1, BAY-405 enhances T-cell immunity and overcomes this suppression.[1][2]

The combination of **BAY-405** with a PD-L1 checkpoint inhibitor represents a complementary, dual-pronged attack on tumor-induced immune evasion. While PD-L1 blockade restores T-cell function by targeting the co-stimulatory signal (Signal 2), **BAY-405** enhances the primary TCR signal (Signal 1).[5] Preclinical studies have demonstrated that this combination results in a



superior anti-tumor impact compared to either agent alone, highlighting its potential as a powerful immuno-oncology regimen.[1][2]

These application notes provide an overview of the preclinical data for **BAY-405** and detailed protocols for evaluating its combination with PD-L1 inhibitors in experimental settings.

### **Quantitative Data**

The following tables summarize the key in vitro and in vivo pharmacological data for BAY-405.

Table 1: In Vitro Activity of BAY-405

| Assay Type                                      | Target/Endpoint          | IC50 Value | Reference(s) |
|-------------------------------------------------|--------------------------|------------|--------------|
| Binding Competition Assay                       | MAP4K1 (HPK1)            | 6 nM       | [6]          |
| Kinase Inhibitor Assay<br>(10 μM ATP)           | MAP4K1 (HPK1)            | 11 nM      | [5]          |
| ATP Binding Competition Assay                   | MAP4K1 (HPK1)            | 6.2 nM     | [5]          |
| High ATP Kinase<br>Activity Assay (1 mM<br>ATP) | MAP4K1 (HPK1)            | 56 nM      | [5]          |
| Cellular Assay                                  | SLP76<br>Phosphorylation | 0.63 μΜ    | [5][6]       |

Table 2: Kinase Selectivity of BAY-405

| Parameter                                                                | Value | Reference(s) |
|--------------------------------------------------------------------------|-------|--------------|
| ROCK2 Selectivity Ratio                                                  | 130   | [5]          |
| Selectivity Score (S) against<br>373 kinases (80% inhibition at<br>1 µM) | 0.080 | [5]          |



Table 3: Preclinical In Vivo Efficacy of BAY-405 and Anti-PD-L1 Combination

| Tumor Model                         | Treatment Group            | Outcome                                                          | Reference(s) |
|-------------------------------------|----------------------------|------------------------------------------------------------------|--------------|
| B16 Melanoma<br>(Subcutaneous)      | BAY-405 + Anti-PD-L1<br>Ab | More profound tumor-<br>suppressive effect<br>than single agents | [1]          |
| B16 Melanoma (Lung<br>Colonization) | BAY-405 + Anti-PD-L1<br>Ab | More profound tumor-<br>suppressive effect<br>than single agents | [1]          |
| EMT6 Breast Cancer                  | BAY-405 (single agent)     | Demonstrated anti-<br>tumor efficacy                             | [1][6]       |

## **Visualized Pathways and Workflows**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP4K Family Kinases and DUSP Family Phosphatases in T-Cell Signaling and Systemic Lupus Erythematosus PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BAY-405 | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Application Notes: BAY-405 in Combination with PD-L1 Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614765#bay-405-in-combination-with-pd-l1-checkpoint-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com